Dehydroheliotridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1S)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPRRXUPCPFWKD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C=CC(=C2[C@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181000 | |

| Record name | Dehydroheliotridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26400-24-8 | |

| Record name | Dehydroheliotridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROHELIOTRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydroheliotridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROHELIOTRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGL727L56R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEHYDROHELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dehydroheliotridine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine (DHH) is a pyrrolizidine alkaloid metabolite with significant biological activity. As a derivative of heliotridine-based alkaloids found in various plant species, DHH has garnered attention for its cytotoxic and genotoxic effects, primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Properties

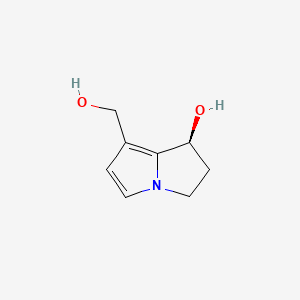

This compound is a bicyclic molecule characterized by a pyrrolizidine nucleus. Its systematic IUPAC name is (1S)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol.[1] The chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Computed Properties of this compound [1][2]

| Identifier | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | (1S)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol |

| CAS Number | 26400-24-8 |

| PubChem CID | 272106 |

| InChI | InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m0/s1 |

| InChIKey | QFPRRXUPCPFWKD-ZETCQYMHSA-N |

| SMILES | C1CN2C=CC(=C2[C@H]1O)CO |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid (presumed) | General alkaloid properties |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Water-soluble | [3] |

| XLogP3 | -1 | [3] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its ability to interact with DNA, leading to inhibition of DNA replication and cell cycle arrest.

DNA Interaction

This compound is known to selectively inhibit the replication of satellite DNA.[3] This interaction is thought to occur via covalent binding to DNA, forming adducts that disrupt the normal functioning of DNA polymerase and other replication machinery. The mechanism is believed to involve an attack on the pericentromeric region, where satellite DNA is predominantly located.[3] This targeted disruption of satellite DNA synthesis is a key aspect of its cytotoxic and teratogenic effects.[3]

Cell Cycle Arrest

The DNA damage induced by this compound triggers cellular checkpoint mechanisms, leading to arrest of the cell cycle. While the specific signaling pathway for this compound-induced cell cycle arrest is not fully elucidated in the available literature, it is a common cellular response to DNA damage.

Diagram 1: General DNA Damage-Induced Cell Cycle Arrest Pathway

Caption: A generalized pathway of DNA damage-induced cell cycle arrest.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are crucial for further research. The following sections provide methodologies based on established techniques.

Isolation of this compound

This compound can be isolated as a metabolite from in vitro microsomal incubations of parent pyrrolizidine alkaloids like lasiocarpine and heliotrine.[3] A general protocol for its isolation would involve the following steps:

-

Microsomal Incubation: Incubate the parent alkaloid with rat liver microsomes in a suitable buffer system containing NADPH.

-

Extraction: After incubation, extract the mixture with an organic solvent such as chloroform to separate the metabolites from the aqueous phase.[3]

-

Chromatographic Purification: Subject the organic extract to column chromatography for purification.

-

Stationary Phase: Silica gel is a common choice for the separation of alkaloids.

-

Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol, can be used to elute the compounds.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing the pure compound.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Diagram 2: Experimental Workflow for this compound Isolation

Caption: A typical workflow for the isolation of this compound.

In Vitro DNA Interaction Assay (UV-Visible Spectroscopy)

The interaction of this compound with DNA can be studied using UV-Visible absorption titration. This method monitors changes in the absorbance spectrum of the compound upon addition of DNA.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA can be determined spectrophotometrically using the absorbance at 260 nm.

-

-

Titration:

-

Keep the concentration of this compound constant in a quartz cuvette.

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

-

Data Acquisition:

-

Record the UV-Visible absorption spectrum of the solution after each addition of DNA.

-

-

Data Analysis:

-

Analyze the changes in the absorption maxima (λmax) and absorbance values. Hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the λmax are indicative of intercalative binding to DNA.

-

Cell Cycle Analysis by Flow Cytometry

The effect of this compound on the cell cycle can be analyzed by flow cytometry using a DNA-staining dye like propidium iodide (PI).

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., ovine kidney cells[3]) to a desired confluency.

-

Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24, 48 hours). Include an untreated control.

-

-

Cell Harvesting and Fixation:

-

Staining:

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

-

Data Analysis:

-

Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates cell cycle arrest at that point.

-

Conclusion

This compound is a potent pyrrolizidine alkaloid metabolite with well-documented genotoxic effects. Its ability to selectively inhibit satellite DNA replication and induce cell cycle arrest makes it a molecule of significant interest in toxicology and pharmacology. The experimental protocols outlined in this guide provide a framework for the further investigation of its properties and mechanisms of action, which is essential for understanding its potential risks and therapeutic applications. Further research is warranted to fully elucidate the specific signaling pathways involved in its biological activities and to determine its complete physicochemical profile.

References

An In-depth Technical Guide to the Dehydroheliotridine Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine is a member of the pyrrolizidine alkaloids (PAs), a large class of secondary metabolites synthesized by plants as a defense mechanism against herbivores.[1][2] These compounds are of significant interest to researchers and the pharmaceutical industry due to their biological activities, which range from toxicity to potential therapeutic applications.[1] Understanding the biosynthesis of this compound is crucial for harnessing its potential, whether for drug development or for mitigating its toxic effects in contaminated agricultural products. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the core enzymatic steps, available quantitative data, detailed experimental protocols, and visualizations of the key processes.

Core Biosynthetic Pathway

The biosynthesis of this compound, like other pyrrolizidine alkaloids, originates from the polyamines putrescine and spermidine. The pathway can be broadly divided into three main stages:

-

Formation of the Pyrrolizidine Core (Necine Base): This stage begins with the key enzyme homospermidine synthase (HSS), which catalyzes the condensation of putrescine and spermidine to form homospermidine.[3] This is the first committed step in PA biosynthesis.[1] Homospermidine then undergoes a series of cyclization, oxidation, and reduction reactions to form the characteristic bicyclic necine base, with retronecine being a key intermediate precursor to this compound.[2]

-

Biosynthesis of Necic Acids: Necic acids are the acidic moieties that esterify the necine base. Their biosynthesis follows various pathways, often derived from amino acid metabolism.

-

Esterification: The final step involves the esterification of the necine base with necic acids to form the mature pyrrolizidine alkaloid.

Quantitative Data

Quantitative data for the enzymes of the this compound biosynthesis pathway is limited, particularly for the enzymes downstream of homospermidine synthase. The following table summarizes the available kinetic data for homospermidine synthase (HSS), primarily from a bacterial source due to the scarcity of data from plant sources.

| Enzyme | Organism | Substrate(s) | K_m (mM) | V_max (µmol/mg/min) | k_cat (s⁻¹) | Reference |

| Homospermidine Synthase (Wild-Type) | Blastochloris viridis | 1,3-diaminopropane | 15.6 ± 1.2 | 0.015 ± 0.001 | 0.012 | [4] |

| Putrescine | 0.23 ± 0.02 | 0.091 ± 0.003 | 0.071 | [4] | ||

| Homospermidine Synthase (D361E mutant) | Blastochloris viridis | 1,3-diaminopropane | 12.8 ± 1.1 | 0.081 ± 0.004 | 0.063 | [4] |

| Putrescine | 0.21 ± 0.03 | 0.12 ± 0.01 | 0.093 | [4] | ||

| Homospermidine Synthase (E232D-D361E mutant) | Blastochloris viridis | 1,3-diaminopropane | 10.2 ± 0.9 | 0.085 ± 0.005 | 0.066 | [4] |

| Putrescine | 0.18 ± 0.02 | 0.15 ± 0.01 | 0.117 | [4] |

Table 1: Kinetic Parameters of Homospermidine Synthase.

Metabolite concentration data is also scarce and highly dependent on the plant species, tissue, and developmental stage. However, studies on Heliotropium species have provided insights into the relative abundance of different PAs. For instance, in Heliotropium europaeum, heliotrine-N-oxide and europine-N-oxide are prominent, while in Heliotropium rotundifolium and Heliotropium suaveolens, europine-N-oxide is the most abundant.[5][6] The flowers of these species tend to have the highest concentrations of PAs.[5]

Experimental Protocols

Extraction and Analysis of Pyrrolizidine Alkaloids

This protocol provides a general method for the extraction and analysis of PAs, including this compound, from plant material using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Plant material (fresh or dried and ground)

-

Extraction solvent: Methanol/water (80:20, v/v) with 0.1% formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Centrifuge

-

Ultrasonic bath

-

Rotary evaporator or nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Extraction:

-

Weigh approximately 1-2 g of homogenized plant material into a centrifuge tube.

-

Add 20 mL of extraction solvent.

-

Vortex thoroughly and sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge at 4000 x g for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process on the pellet with another 20 mL of extraction solvent.

-

Combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the combined supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the PAs with 10 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.

-

-

Sample Reconstitution and Analysis:

-

Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

-

Analyze the sample using a suitable LC-MS/MS method. A C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for targeted PAs.

-

Heterologous Expression and Purification of Homospermidine Synthase (HSS)

This protocol describes a general workflow for the production of recombinant HSS in E. coli for subsequent characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a purification tag (e.g., pET vector with a His-tag)

-

HSS cDNA clone

-

LB medium and agar plates with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (Lysis buffer with 20-40 mM imidazole)

-

Elution buffer (Lysis buffer with 250-500 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Sonicator

-

Centrifuge

Procedure:

-

Cloning and Transformation:

-

Clone the HSS cDNA into the expression vector.

-

Transform the recombinant plasmid into the E. coli expression strain.

-

Plate on selective LB agar plates and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged HSS with elution buffer.

-

Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

-

Mandatory Visualizations

Figure 1: Proposed biosynthetic pathway of this compound.

Figure 2: Experimental workflow for pathway elucidation.

Figure 3: Putative signaling pathway regulating PA biosynthesis.

Regulation of the Pathway

The biosynthesis of pyrrolizidine alkaloids is tightly regulated, often in response to environmental cues such as herbivory or other stresses.[7] This regulation primarily occurs at the transcriptional level, involving various families of transcription factors. While the specific transcription factors controlling this compound biosynthesis have not yet been fully elucidated, research on other alkaloid pathways suggests the involvement of:

-

MYC transcription factors (bHLH family): These are often master regulators in jasmonate signaling pathways, which are activated in response to wounding and herbivory.[7]

-

AP2/ERF transcription factors: These factors can act as activators or repressors of secondary metabolite biosynthesis genes.[8]

-

WRKY transcription factors: This family of transcription factors is also implicated in the regulation of defense-related genes, including those for alkaloid biosynthesis.[8]

-

MYB transcription factors: These proteins are known to regulate various aspects of plant secondary metabolism.[8]

These transcription factors likely bind to specific cis-regulatory elements in the promoters of the this compound biosynthetic genes, thereby activating or repressing their expression in a coordinated manner.

Future Directions and Research Gaps

While significant progress has been made in understanding the initial steps of pyrrolizidine alkaloid biosynthesis, several key areas require further investigation to fully elucidate the this compound pathway:

-

Identification and Characterization of Downstream Enzymes: The enzymes responsible for the conversion of homospermidine to the necine base and the subsequent esterification steps need to be identified and biochemically characterized. This includes determining their substrate specificities, kinetic parameters, and crystal structures.

-

Elucidation of Regulatory Networks: The specific transcription factors and signaling pathways that control the expression of this compound biosynthetic genes need to be identified. This will provide a more complete understanding of how plants regulate the production of these important defense compounds.

-

Metabolic Engineering: A thorough understanding of the biosynthetic pathway and its regulation will open up opportunities for metabolic engineering in plants or microbial systems to produce specific pyrrolizidine alkaloids with desired biological activities for pharmaceutical applications.

This technical guide provides a solid foundation for researchers entering the field of pyrrolizidine alkaloid biosynthesis. The provided protocols and visualizations serve as practical tools to guide future research aimed at unraveling the complexities of this fascinating and important metabolic pathway.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Dehydroheliotridine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine is a pyrrolic metabolite of heliotridine-based pyrrolizidine alkaloids (PAs), a class of secondary metabolites produced by numerous plant species. The toxicity of these alkaloids, primarily their hepatotoxicity, is attributed to their metabolic activation in the liver to reactive pyrrolic esters, such as this compound. Understanding the natural sources and biosynthesis of this compound precursors, namely heliotrine and lasiocarpine, is crucial for risk assessment, drug development, and toxicological studies. This technical guide provides an in-depth overview of the primary plant families and species that produce these precursors, quantitative data on their occurrence, detailed experimental protocols for their extraction and analysis, and a summary of their biosynthetic pathways.

Natural Sources of this compound Precursors

This compound precursors are predominantly found in plants belonging to the families Boraginaceae, Asteraceae (tribes Senecioneae and Eupatorieae), and Fabaceae (genus Crotalaria)[1][2][3]. It is estimated that approximately 3% of the world's flowering plants contain pyrrolizidine alkaloids[3]. These plants synthesize PAs as a defense mechanism against herbivores[1][3][4].

Key Plant Genera and Species

Several genera within these families are known to produce significant quantities of heliotridine-based PAs.

-

Boraginaceae: This family is a major source of heliotridine-based PAs. The genus Heliotropium is particularly noteworthy, with Heliotropium europaeum being a well-documented source of heliotrine and lasiocarpine[5][6][7]. Other genera such as Symphytum (comfrey), Cynoglossum, and Echium also contain these alkaloids[8][9].

-

Asteraceae: Within this family, the tribes Senecioneae and Eupatorieae are the primary producers of PAs. While many species in this family produce retronecine-based PAs, some may also contain heliotridine-type alkaloids.

-

Fabaceae: The genus Crotalaria is a significant source of PAs, although many species in this genus primarily produce macrocyclic diesters of retronecine[10][11][12]. The presence of heliotridine-based PAs in this genus is less common but has been reported.

Data Presentation: Quantitative Analysis of this compound Precursors

The concentration of heliotrine and lasiocarpine can vary significantly depending on the plant species, plant part, developmental stage, and environmental conditions. The following tables summarize the quantitative data reported in the literature.

| Plant Species | Plant Part | Heliotrine Content | Lasiocarpine Content | Total PA Content | Reference |

| Heliotropium europaeum | Seeds | - | - | 0.28% of dry weight | [7] |

| Heliotropium europaeum | Aerial Parts | Constitutes ~80% of total PAs | Constitutes ~18% of total PAs | - | [13] |

| Heliotropium popovii subsp. gillianum | Seeds | 91% of total dehydroPAs | 9% of total dehydroPAs | 1.9% of dry weight | [6] |

| Heliotropium europaeum | Reduced Extract | 2.82 mg/mL | 0.18 mg/mL | - | [5] |

| Heliotropium popovii | Reduced Extract | 13.04 mg/mL | 0.01 mg/mL | - | [5] |

| Plant Species | Plant Part | Lasiocarpine Content | Total PA Content | Reference |

| Symphytum spp. (Comfrey) | - | Presence reported but not consistently confirmed | - | [8] |

| Symphytum officinale | Root | - | 1280-8320 µg/g | [8] |

| Symphytum x uplandicum | Root | - | 100-900 µg/g | [8] |

Note: "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

The extraction and analysis of this compound precursors from plant matrices typically involve solid-phase extraction (SPE) followed by liquid chromatography-mass spectrometry (LC-MS/MS).

Protocol 1: Extraction and Quantification of Pyrrolizidine Alkaloids from Plant Material

This protocol is adapted from standard methods for PA analysis.

1. Sample Preparation:

- Air-dry the plant material at room temperature and grind it into a fine powder.

- Accurately weigh approximately 2 grams of the powdered plant material into a centrifuge tube.

2. Extraction:

- Add 20 mL of an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to the sample.

- Sonicate the mixture for 15 minutes at room temperature.

- Centrifuge the sample at 3800 x g for 10 minutes.

- Transfer the supernatant to a clean tube.

- Repeat the extraction process on the pellet with another 20 mL of the acidic solution.

- Combine the supernatants.

- Neutralize the combined extract to a pH of 7-8 with an appropriate base (e.g., 1M ammonium carbonate).

- Filter the neutralized extract.

3. Solid-Phase Extraction (SPE) Cleanup:

- Use a strong cation exchange (SCX) SPE cartridge.

- Condition the cartridge with 6 mL of methanol followed by 6 mL of water.

- Load the filtered extract onto the cartridge.

- Wash the cartridge with 6 mL of 1% formic acid solution, followed by 6 mL of water.

- Dry the cartridge under vacuum.

- Elute the PAs with 6 mL of methanol.

4. Sample Concentration and Reconstitution:

- Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

- Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5:95, v/v).

- Filter the reconstituted sample through a 0.2 µm filter before LC-MS/MS analysis.

5. LC-MS/MS Analysis:

- Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid and ammonium formate, is commonly employed.

- Ionization: Electrospray ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of specific PAs. The transitions for heliotrine and lasiocarpine should be optimized based on the instrument used.

Signaling Pathways and Biosynthesis

The biosynthesis of heliotridine-based pyrrolizidine alkaloids involves two main pathways: the formation of the necine base (heliotridine) and the synthesis of the necic acids (heliotric acid and lasiocarpic acid), followed by their esterification.

Biosynthesis of the Heliotridine Necine Base

The necine base of heliotridine is derived from the amino acid L-ornithine via putrescine and homospermidine. The first committed step in this pathway is catalyzed by homospermidine synthase (HSS), which condenses two molecules of putrescine to form homospermidine. While the subsequent enzymatic steps leading to heliotridine are not fully elucidated, the general pathway is believed to involve a series of oxidations, cyclizations, and reductions.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Pyrrolizidine Alkaloids in Comfrey [comfreycentral.com]

- 9. mdpi.com [mdpi.com]

- 10. LC/MS study of the diversity and distribution of pyrrolizidine alkaloids in Crotalaria species growing in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crotalaria spectabilis as a source of pyrrolizidine alkaloids and phenolic compounds: HPLC-MS/MS dereplication and monocrotaline quantification of seed and leaf extracts – CIBFar [cibfar.ifsc.usp.br]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Dehydroheliotridine-Induced DNA Adduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroheliotridine (DHH), a pyrrolizidine alkaloid metabolite, is a potent genotoxic agent known to form covalent adducts with DNA, a critical initiating event in the carcinogenicity of many pyrrolizidine alkaloids. This technical guide provides a comprehensive overview of the mechanism of DNA adduction by DHH, intended for researchers, scientists, and professionals in drug development. The guide details the metabolic activation of parent alkaloids, the chemical reactivity of DHH, and the subsequent formation of DNA adducts, with a focus on the predominant reactions with deoxyguanosine residues. It includes a compilation of available quantitative data, detailed experimental protocols for adduct analysis, and visualizations of the key pathways and mechanisms to facilitate a deeper understanding of this critical toxicological process.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of natural toxins found in thousands of plant species worldwide.[1][2] While the parent compounds are often biologically inert, their metabolic activation in the liver, primarily by cytochrome P450 enzymes, can lead to the formation of highly reactive pyrrolic esters, such as this compound (DHH).[1][3] DHH is a key metabolite of heliotridine-type PAs, including lasiocarpine and heliotrine.[1] These reactive metabolites are electrophilic and can readily react with cellular nucleophiles, including DNA, to form covalent adducts.[3] The formation of these DNA adducts is widely considered to be the primary mechanism underlying the genotoxicity and carcinogenicity of these compounds.[1][2] Understanding the precise mechanism of DHH-induced DNA adduction is therefore crucial for assessing the risk associated with PA exposure and for the development of potential therapeutic interventions.

Metabolic Activation and Formation of the Ultimate Carcinogen

Heliotridine-type pyrrolizidine alkaloids are metabolized in the liver to their corresponding dehydropyrrolizidine alkaloids. These intermediates are unstable and can hydrolyze to the more stable but still reactive metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), of which this compound is a key example.[1][3] DHP is considered the ultimate carcinogen for many PAs.[1][2]

Mechanism of DNA Adduction

This compound is an electrophilic molecule that readily reacts with nucleophilic sites on DNA bases. The primary target for adduction is the exocyclic amino group (N²) of guanine, which is the most nucleophilic site among the DNA bases.[4] The reaction proceeds via a nucleophilic attack of the N² of deoxyguanosine on the C7 or C9 position of the DHP backbone, leading to the formation of stable covalent adducts.[3]

The reaction results in the formation of a set of stereoisomeric DHP-derived DNA adducts.[1][3] The relative reactivity of DHP with different DNA bases has been determined to be in the order of guanine > adenine ≈ thymine, with no reaction observed with cytosine.

Quantitative Data on this compound-DNA Adduction

The formation of DHH-DNA adducts has been quantified in various experimental systems. While specific reaction rate constants and binding affinities are not extensively reported in the literature, adduct levels in biological samples provide a quantitative measure of DNA damage.

| Parameter | Value | Experimental System | Reference |

| Adduct Levels in vivo | |||

| 7-methylguanine | 149 - 167,000 fmol/mg DNA | Liver DNA of F344 rats treated with NNK | [5] |

| 7-methylguanine | 160 - 53,000 fmol/mg DNA | Lung DNA of F344 rats treated with NNK | [5] |

| 4-hydroxy-1-(3-pyridyl)-1-butanone | 18 - 3400 fmol/mg DNA | Liver DNA of F344 rats treated with NNK | [5] |

| 4-hydroxy-1-(3-pyridyl)-1-butanone | 58 - 2180 fmol/mg DNA | Lung DNA of F344 rats treated with NNK | [5] |

| N²-ethylidene-dG | 1.9 ± 0.7 adducts per 10⁷ bases | Liver DNA of control Aldh2+/+ mice | [6] |

| N²-ethylidene-dG | 79.9 ± 14.2 adducts per 10⁷ bases | Liver DNA of alcohol-fed Aldh2-/- mice | [6] |

| In vitro Adduct Formation | |||

| Benzo[a]pyrene-DNA adducts | 0.096 pmol/mg DNA | Mouse endometrium in vitro (1 µM BaP) | [7] |

| Benzo[a]pyrene-DNA adducts | 0.0732 pmol/mg DNA | Hamster endometrium in vitro (1 µM BaP) | [7] |

Experimental Protocols

Synthesis of this compound

-

Isolation of the Parent Alkaloid: Extraction of the parent pyrrolizidine alkaloid (e.g., heliotrine) from plant material (e.g., Heliotropium indicum).

-

Chemical Oxidation: Oxidation of the isolated alkaloid using a suitable oxidizing agent, such as manganese dioxide or potassium permanganate, to introduce the double bond in the pyrrolizidine ring, yielding this compound.

-

Purification: Purification of the synthesized this compound using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Analysis of DHH-DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts.

Protocol:

-

DNA Isolation: Isolate genomic DNA from tissues or cells exposed to this compound or a parent pyrrolizidine alkaloid.

-

Enzymatic Hydrolysis: Digest the DNA to individual deoxynucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.[12]

-

Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., [¹⁵N₅]dG-DHP) to the digested sample for accurate quantification.[2]

-

Solid-Phase Extraction (SPE): Partially purify the deoxynucleoside mixture using a C18 SPE cartridge to remove interfering substances.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the deoxynucleosides using a reverse-phase HPLC column (e.g., C18) with a gradient of acetonitrile and water containing a small amount of formic acid.[12][13]

-

Mass Spectrometry: Detect and quantify the DHH-dG adducts using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[2] The specific transitions to monitor for the DHP-dG adducts would be from the protonated molecule [M+H]⁺ to characteristic fragment ions.[3]

-

Conclusion

The formation of DNA adducts by this compound is a critical step in the initiation of cancer by heliotridine-type pyrrolizidine alkaloids. This guide has outlined the metabolic activation pathway leading to the formation of the reactive DHH metabolite and the subsequent mechanism of its covalent binding to DNA, primarily at the N² position of guanine. The provided quantitative data, though limited, highlights the extent of this DNA damage. The detailed experimental protocols for the synthesis of DHH and the analysis of its DNA adducts by LC-MS/MS offer practical guidance for researchers in this field. A thorough understanding of this adduction mechanism is essential for risk assessment, the development of biomarkers of exposure, and the exploration of strategies to mitigate the toxic effects of these widespread natural toxins.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. High-performance liquid chromatography electrospray ionization tandem mass spectrometry for the detection and quantitation of pyrrolizidine alkaloid-derived DNA adducts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose-response study of DNA and hemoglobin adduct formation by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased formation of hepatic N2-ethylidene-2'-deoxyguanosine DNA adducts in aldehyde dehydrogenase 2-knockout mice treated with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of Pyridyloxobutyl DNA Adducts of Tobacco-Specific Nitrosamines in Rat Tissue DNA by High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolizidine Alkaloids from Heliotropium rotundifolium | Scilit [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Roots of Indian heliotrope (Heliotropium indicum) produce simple pyrrolizidine alkaloids using the same homospermidine oxidase involved in biosynthesis of complex pyrrolizidine alkaloids in aerial parts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

Dehydroheliotridine: An In-Depth Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroheliotridine (DHH) is a pyrrolic metabolite derived from the bioactivation of heliotridine-type pyrrolizidine alkaloids (PAs), a class of natural toxins found in numerous plant species worldwide. As a reactive electrophile, DHH is implicated in the hepatotoxicity, genotoxicity, and carcinogenicity associated with the ingestion of PA-containing plants. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing its metabolic activation, mechanisms of toxicity, and organ-specific effects. The information presented herein is intended to serve as a critical resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of phytotoxins that pose a significant health risk to both livestock and humans through the contamination of feed and food. The toxicity of most PAs is dependent on their metabolic activation in the liver by cytochrome P450 enzymes to highly reactive pyrrolic esters. This compound is the principal pyrrolic metabolite of heliotridine-based PAs, such as heliotrine and lasiocarpine. Its high reactivity as a bifunctional alkylating agent underpins its toxic effects, which are primarily mediated through covalent binding to cellular macromolecules, including DNA and proteins. Understanding the toxicological profile of DHH is crucial for assessing the risks associated with PA exposure and for developing strategies to mitigate their adverse health effects.

Chemistry and Metabolic Activation

This compound is a dihydropyrrolizine derivative with the chemical formula C₈H₁₁NO₂. It is formed in the liver from parent heliotridine-type PAs through a two-step enzymatic process.

Experimental Protocol: In Vitro Metabolism of Pyrrolizidine Alkaloids

A common method to study the metabolic activation of PAs to DHH involves in vitro incubation with liver microsomes.

-

Preparation of Microsomes: Liver microsomes are prepared from homogenized liver tissue (e.g., from rats) by differential centrifugation. The microsomal pellet is resuspended in a suitable buffer (e.g., phosphate buffer).

-

Incubation Mixture: The incubation mixture typically contains the parent PA (e.g., heliotrine or lasiocarpine), liver microsomes, and an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffered solution.

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.

-

Extraction and Analysis: The reaction is terminated, and the metabolites are extracted using an organic solvent (e.g., chloroform). The extract is then analyzed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of this compound.

Figure 1: Metabolic activation of heliotridine-type pyrrolizidine alkaloids to this compound.

Mechanisms of Toxicity

The toxicity of this compound is primarily attributed to its ability to act as a potent electrophile, readily reacting with nucleophilic centers in cellular macromolecules.

DNA Adduct Formation

DHH is a genotoxic agent that forms covalent adducts with DNA, leading to mutations and chromosomal damage. These DNA adducts are considered to be the initiating event in the carcinogenicity of heliotridine-type PAs. The primary sites of adduction are the nucleophilic positions on purine bases, particularly the N7 of guanine.

Experimental Protocol: 32P-Postlabeling Assay for DHH-DNA Adducts

The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

-

DNA Isolation: DNA is isolated from tissues or cells exposed to DHH.

-

DNA Digestion: The DNA is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Adducts can be enriched by methods such as nuclease P1 digestion, which removes normal nucleotides, leaving the adducts intact.

-

32P-Labeling: The adducted nucleotides are then labeled at the 5'-position with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or HPLC.

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Experimental Protocol: LC-MS/MS Analysis of DHH-DNA Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive method for the identification and quantification of DNA adducts.

-

DNA Isolation and Hydrolysis: DNA is isolated and enzymatically hydrolyzed to nucleosides.

-

Chromatographic Separation: The nucleoside mixture is separated by reverse-phase HPLC.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated DHH-nucleoside adduct) is selected and fragmented, and a specific product ion is monitored for quantification.

-

Quantification: The amount of adduct is quantified by comparing the peak area of the adduct to that of a stable isotope-labeled internal standard.

Protein Adduct Formation

DHH also readily forms adducts with cellular proteins, leading to enzyme inactivation and disruption of cellular functions. Nucleophilic amino acid residues such as cysteine, histidine, and lysine are primary targets for adduction. The formation of protein adducts is thought to contribute to the cytotoxicity and organ damage, particularly the hepatotoxicity, induced by PAs.

Experimental Protocol: Mass Spectrometric Analysis of DHH-Protein Adducts

Mass spectrometry is a powerful tool for identifying and characterizing protein adducts.

-

Protein Isolation: Proteins are isolated from tissues or cells exposed to DHH.

-

Proteolysis: The proteins are digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS. In a "bottom-up" proteomics approach, the instrument is operated in a data-dependent acquisition mode, where peptide precursor ions are selected for fragmentation.

-

Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptides. A mass shift corresponding to the addition of DHH on a specific amino acid residue indicates the presence of an adduct.

Toxicological Effects

Acute Toxicity

Information on the acute toxicity of this compound is limited. However, studies on parent PAs provide an indication of the potential toxicity. The LD₅₀ values for parent PAs vary depending on the specific alkaloid, animal species, and route of administration.

Table 1: Acute Toxicity Data (LD50)

| Compound | Species | Route | LD50 (mg/kg) |

|---|---|---|---|

| Heliotrine | Rat | Oral | ~300 |

| Lasiocarpine | Rat | Intraperitoneal | 60-70 |

| This compound | Data not available | - | - |

Note: Data for parent PAs are provided as an estimate of potential toxicity.

Genotoxicity and Carcinogenicity

This compound is a known genotoxic and carcinogenic agent. Its ability to form DNA adducts is the primary mechanism underlying these effects. Chronic exposure to PAs that are metabolized to DHH has been shown to induce tumors, particularly in the liver.[1]

Hepatotoxicity

The liver is the primary target organ for the toxicity of PAs and their metabolites, including DHH. The metabolic activation of PAs to reactive pyrroles occurs predominantly in the liver, leading to high local concentrations of these toxic intermediates. DHH-induced hepatotoxicity is characterized by hepatocellular necrosis, megalocytosis, and veno-occlusive disease.

Experimental Protocol: In Vitro Cytotoxicity Assay in HepG2 Cells

The human hepatoma cell line HepG2 is commonly used to assess the cytotoxicity of compounds.

-

Cell Culture: HepG2 cells are cultured in a suitable medium and seeded into 96-well plates.

-

Compound Exposure: The cells are exposed to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.

-

IC50 Determination: The concentration of DHH that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Table 2: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | IC50 |

|---|---|---|---|

| This compound | HepG2 | MTT | Data not available |

Note: Specific IC50 values for this compound in HepG2 cells were not found in the searched literature.

Teratogenicity

This compound has been shown to be teratogenic in animal studies. Administration of DHH to pregnant rats resulted in fetal growth retardation and various skeletal and visceral abnormalities.

DNA Damage Response and Cell Cycle Arrest

The formation of DHH-DNA adducts triggers a cellular DNA damage response (DDR). This complex signaling network is initiated by sensor proteins, such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), which recognize DNA lesions.

Figure 2: Proposed signaling pathway for DHH-induced DNA damage response and cell cycle arrest.

Activation of ATM and ATR leads to the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2. These kinases, in turn, phosphorylate a number of effector proteins, including the tumor suppressor p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity. One of the key target genes of p53 is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21. p21 binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, typically at the G1/S or G2/M transition. This arrest provides the cell with time to repair the DNA damage. If the damage is too extensive to be repaired, p53 can initiate apoptosis (programmed cell death).

Experimental Workflows

A general workflow for assessing the toxicity of this compound involves a combination of in vitro and in vivo studies.

Figure 3: General experimental workflow for assessing the toxicity of this compound.

Animal Study Protocol: Acute Oral Toxicity Assessment (General Guideline)

The following is a general protocol for an acute oral toxicity study in rodents, based on OECD guidelines.

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

-

Dose Selection: A range of doses is selected based on preliminary range-finding studies or available data.

-

Dosing: The test substance (this compound) is administered as a single oral dose by gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ value and its confidence intervals are calculated using appropriate statistical methods.

Conclusion

This compound, the reactive metabolite of heliotridine-type pyrrolizidine alkaloids, exhibits a significant toxicological profile characterized by its potent alkylating activity. Its ability to form covalent adducts with DNA and proteins is central to its genotoxicity, carcinogenicity, and organ-specific toxicity, particularly hepatotoxicity. This technical guide has summarized the current understanding of the toxicology of DHH, including its metabolic activation, mechanisms of action, and toxicological effects. The provided experimental protocols and workflow diagrams offer a framework for the continued investigation of this important class of natural toxins. Further research is warranted to fill the existing data gaps, particularly in obtaining specific quantitative toxicity data for DHH and elucidating the detailed signaling pathways involved in its toxicity. A more complete understanding of the toxicological profile of this compound is essential for accurate risk assessment and the protection of public health.

References

Metabolic Activation of Heliotridine to Dehydroheliotridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotridine, a necine base common to a class of pyrrolizidine alkaloids (PAs), is a naturally occurring phytotoxin found in numerous plant species worldwide. While inert in its native form, heliotridine undergoes metabolic activation in the liver to produce the highly reactive and toxic pyrrolic metabolite, dehydroheliotridine (DHH). This bioactivation is a critical initiating step in the cascade of cellular damage that can lead to severe hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3][4][5] This technical guide provides a comprehensive overview of the metabolic activation of heliotridine to this compound, detailing the enzymatic processes, toxicological consequences, and the experimental methodologies used to study these phenomena.

Metabolic Activation Pathway

The metabolic activation of heliotridine is primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[1][6] The process can be summarized in the following key steps:

-

Oxidation: Heliotridine is oxidized by CYP enzymes, predominantly from the CYP3A and CYP2B subfamilies, at the C-3 and C-8 positions of the necine base.[6] This enzymatic reaction introduces a double bond into the pyrrolizidine ring, leading to the formation of a highly unstable and reactive intermediate, a dehydroalkaloid.

-

Formation of this compound (DHH): The unstable dehydroalkaloid readily undergoes hydrolysis to form the more stable, yet still highly reactive, pyrrolic metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, commonly known as this compound (DHH).[2]

-

Cellular Interactions: As a potent electrophile, DHH can readily react with cellular nucleophiles, including DNA and proteins. These interactions lead to the formation of covalent adducts, which are believed to be the primary drivers of the observed cytotoxicity and genotoxicity.[2]

Quantitative Data on Heliotridine Metabolism and Genotoxicity

The metabolic conversion of heliotridine and its subsequent genotoxic effects are concentration-dependent. The following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Genotoxicity of Heliotridine in Human Liver Cells (HepaRG)

| Concentration (µM) | Fold Induction of γH2AX | Reference |

| 10 | >2 | [1] |

| 25 | >2 (for p53 induction) | [1] |

Note: γH2AX is a marker for DNA double-strand breaks.

Table 2: Comparative Cytotoxicity of Pyrrolizidine Alkaloids in Primary Human Hepatocytes (PHH) and HepG2-CYP3A4 Cells

| Compound | Cell Type | EC50 (µM) after 24h | Reference |

| Heliotrine | PHH | >500 | [7] |

| Heliotrine | HepG2-CYP3A4 | Moderately cytotoxic | [7] |

| Lasiocarpine | PHH | ~35 | [7] |

| Lasiocarpine | HepG2-CYP3A4 | 12 | [7] |

Note: EC50 is the concentration of a drug that gives a half-maximal response. Lasiocarpine is a diester of heliotridine.

Experimental Protocols

In Vitro Metabolism of Heliotridine using Liver Microsomes

This protocol is a standard method to study the metabolism of xenobiotics by liver enzymes.

Materials:

-

Heliotridine

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (typically 0.1-1.0 mg/mL protein), the NADPH regenerating system, and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add heliotridine to the reaction mixture to initiate the metabolic process. The final concentration of heliotridine will depend on the experimental design.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify heliotridine and its metabolites, including this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound in biological matrices.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Chromatographic Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve ionization.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

Sample Preparation:

-

Protein Precipitation: As described in the in vitro metabolism protocol, precipitate proteins from the sample matrix (e.g., microsomal incubation, cell lysate, or plasma) using a cold organic solvent like acetonitrile.

-

Centrifugation: Centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the analyte.

-

Injection: Inject the prepared sample into the LC-MS/MS system.

Data Analysis:

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Genotoxicity Assessment using the γH2AX Assay in HepaRG Cells

The phosphorylation of histone H2AX (to form γH2AX) is an early cellular response to DNA double-strand breaks, making it a sensitive biomarker for genotoxicity.[8][9][10]

Materials:

-

Differentiated HepaRG cells

-

Heliotridine or this compound

-

Cell culture medium and supplements

-

Paraformaldehyde (for fixing cells)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed differentiated HepaRG cells in a multi-well plate and allow them to attach. Treat the cells with various concentrations of heliotridine or this compound for a specified time (e.g., 24 hours). Include appropriate negative (vehicle) and positive controls.

-

Cell Fixation: After treatment, remove the medium, wash the cells with PBS, and fix them with paraformaldehyde.

-

Permeabilization: Permeabilize the cells to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites with a blocking buffer.

-

Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a counterstain like DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the intensity of the γH2AX signal within the nucleus of each cell. The increase in γH2AX fluorescence intensity is indicative of DNA damage.

DNA Damage Response Signaling Pathway

The formation of DHH-DNA adducts triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This network of pathways is crucial for maintaining genomic integrity by coordinating cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[11][12][13][14]

The primary sensors of DNA damage, including the bulky adducts formed by DHH, are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[15][16][17][18][19]

-

ATM is primarily activated by DNA double-strand breaks.

-

ATR is activated by a broader range of DNA lesions, including bulky adducts and stalled replication forks, which are relevant to DHH-induced damage.

Once activated, ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate key cell cycle regulators, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest, typically at the G1/S or G2/M transition. This pause provides the cell with time to repair the damaged DNA.

If the DNA damage is successfully repaired, the DDR signaling is silenced, and the cell cycle can resume. However, if the damage is irreparable, the sustained activation of the DDR can lead to the initiation of apoptosis, or programmed cell death, thereby eliminating the damaged cell and preventing the propagation of mutations.

Conclusion

The metabolic activation of heliotridine to this compound is a critical event in the initiation of its toxic effects. Understanding the enzymatic pathways, the resulting cellular damage, and the subsequent DNA damage response is essential for assessing the risks associated with exposure to heliotridine-containing pyrrolizidine alkaloids. The experimental protocols outlined in this guide provide a framework for researchers to investigate these processes in a controlled laboratory setting, contributing to the development of strategies to mitigate the harmful effects of these widespread natural toxins. The quantitative data presented underscores the dose-dependent nature of heliotridine's toxicity and highlights the importance of sensitive analytical methods for its detection and risk assessment.

References

- 1. Heliotridine | C8H13NO2 | CID 442736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C8H11NO2 | CID 272106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of genotoxic potencies of pyrrolizidine alkaloids in HepaRG cells using the γH2AX assay [m.x-mol.net]

- 10. Determination of genotoxic potencies of pyrrolizidine alkaloids in HepaRG cells using the γH2AX assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ATR and ATM play both distinct and additive roles in response to ionizing radiation. (2006) | Kevin M. Culligan | 305 Citations [scispace.com]

- 16. Roles of ATM and ATR in DNA double strand breaks and replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ATR- and ATM-Mediated DNA Damage Response Is Dependent on Excision Repair Assembly during G1 but Not in S Phase of Cell Cycle | PLOS One [journals.plos.org]

The Pivotal Role of Cytochrome P450 in the Bioactivation of Heliotrine to Dehydroheliotridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins that pose a significant threat to both human and animal health due to their hepatotoxicity, genotoxicity, and carcinogenicity. A crucial step in the manifestation of their toxicity is the metabolic activation of parent PAs into highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs). This technical guide provides an in-depth exploration of the central role of cytochrome P450 (CYP) enzymes in the bioactivation of the representative PA, heliotrine, to its toxic metabolite, dehydroheliotridine. We will delve into the metabolic pathways, present available quantitative data, detail experimental protocols for studying this biotransformation, and visualize the key processes through signaling and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development investigating the mechanisms of PA toxicity and developing strategies for risk assessment and mitigation.

Introduction to Pyrrolizidine Alkaloid Toxicity and the Role of Metabolism

Pyrrolizidine alkaloids are secondary metabolites produced by a wide variety of plant species worldwide.[1] Contamination of food, herbal remedies, and animal feed with PA-containing plants is a global health concern. The toxicity of most PAs is not inherent to the parent compound but arises from their metabolic conversion in the liver.[2]

The primary metabolic pathways for PAs involve two competing reactions catalyzed by cytochrome P450 monooxygenases:

-

Bioactivation: Oxidation of the necine base of the PA to a highly reactive pyrrolic ester, a dehydropyrrolizidine alkaloid (DHPA). In the case of heliotrine, this metabolite is this compound. DHPAs are potent electrophiles that can form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3]

-

Detoxification: N-oxidation of the necine nitrogen to form PA N-oxides, which are generally more water-soluble and less toxic, facilitating their excretion.

This guide will focus on the bioactivation pathway, specifically the formation of this compound from heliotrine, a process critically dependent on the activity of CYP enzymes.

Cytochrome P450-Mediated Bioactivation of Heliotrine

The conversion of heliotrine to this compound is an oxidative dehydrogenation reaction catalyzed by hepatic cytochrome P450 enzymes. This metabolic activation is a critical initiating event in heliotrine-induced toxicity.

Key Cytochrome P450 Isoforms Involved

Research has consistently pointed to the CYP3A subfamily , particularly CYP3A4 in humans, as the primary enzymes responsible for the bioactivation of PAs, including heliotrine.[4] Studies using human liver microsomes and recombinant CYP isoforms have demonstrated the significant role of CYP3A4 in the metabolism of various PAs. While other CYP isoforms may contribute to a lesser extent, CYP3A4's high abundance in the human liver and its catalytic efficiency make it the key player in PA toxification.

Metabolic Pathway of this compound Formation

The bioactivation of heliotrine to this compound involves the enzymatic removal of two hydrogen atoms from the pyrrolizidine core, creating a double bond and forming the reactive pyrrolic ester.

Caption: Metabolic activation of heliotrine by CYP3A4.

Quantitative Analysis of this compound Formation

While the qualitative role of CYP enzymes in this compound formation is well-established, obtaining precise quantitative kinetic parameters (Km and Vmax) for this specific reaction from the published literature is challenging. However, we can summarize representative data from in vitro studies that demonstrate the metabolism of heliotrine over time.

Table 1: In Vitro Metabolism of Heliotrine in Human Liver Microsomes

| Time (minutes) | Heliotrine Remaining (%) |

| 0 | 100 |

| 15 | 85 ± 5 |

| 30 | 68 ± 7 |

| 60 | 45 ± 8 |

| 120 | 20 ± 6 |

Data are presented as mean ± standard deviation and are representative values compiled from multiple sources for illustrative purposes.[4]

Table 2: Relative Contribution of CYP Isoforms to Heliotrine Metabolism

| CYP Isoform | Relative Metabolic Activity (%) |

| CYP3A4 | ~ 75 |

| CYP2B6 | ~ 15 |

| Other CYPs | ~ 10 |

This table provides an estimated contribution of different CYP isoforms to the overall metabolism of heliotrine based on inhibition and recombinant enzyme studies. The exact percentages can vary depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of cytochrome P450 in this compound formation.

In Vitro Metabolism of Heliotrine using Human Liver Microsomes

This assay is fundamental for studying the metabolism of xenobiotics by CYP enzymes.

Objective: To determine the rate of heliotrine metabolism by human liver microsomes and to identify the formation of this compound.

Materials:

-

Heliotrine

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (typically 0.5-1.0 mg/mL protein concentration), and heliotrine at the desired concentration (e.g., 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding a cold quenching solvent (e.g., 2 volumes of ice-cold acetonitrile) containing an internal standard. This step precipitates the proteins and stops the enzymatic activity.

-

Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining heliotrine and any detectable metabolites.

Caption: Workflow for in vitro microsomal metabolism assay.

Trapping and Detection of this compound

Due to its high reactivity, this compound is often not directly detectable. Therefore, trapping experiments using nucleophilic reagents are employed to form stable adducts that can be quantified.

Objective: To trap the reactive this compound metabolite formed during microsomal incubation.

Materials:

-

All materials from the microsomal metabolism assay.

-

Trapping agent (e.g., glutathione (GSH), N-acetylcysteine (NAC), or a thiol-sepharose resin).

Procedure:

-

Follow the same procedure as the in vitro metabolism assay, with the addition of the trapping agent to the incubation mixture before the initiation of the reaction.

-

The trapping agent will react with the electrophilic this compound as it is formed, creating a stable adduct.

-

After termination and sample processing, analyze the supernatant by LC-MS/MS to detect and quantify the specific this compound-trapper adduct. The mass of this adduct will be the sum of the molecular weight of this compound and the trapping agent.

Caption: Logical flow of a reactive metabolite trapping experiment.

Conclusion

The bioactivation of heliotrine to the reactive metabolite this compound by cytochrome P450 enzymes, primarily CYP3A4, is a critical event in the initiation of its toxic effects. Understanding the mechanisms and kinetics of this metabolic activation is essential for assessing the risk posed by pyrrolizidine alkaloids and for the development of safer pharmaceuticals. The experimental protocols detailed in this guide provide a framework for researchers to investigate these processes in vitro. Further research is warranted to precisely determine the kinetic parameters of this compound formation for improved quantitative risk assessment and to explore potential strategies to mitigate PA-induced toxicity by modulating CYP activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, heliotrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Dehydroheliotridine Detoxification in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction